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Compound of Interest

Compound Name: 3-Benzooxazol-2-yl-phenylamine

Cat. No.: B1331256

An In-Depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)aniline: Structure, Properties, and
Synthesis

Introduction

The benzoxazole scaffold, a heterocyclic system comprising a fused benzene and oxazole ring,
is recognized as a "privileged structure" in medicinal chemistry.[1] Its unique electronic and
structural properties allow it to serve as a versatile pharmacophore, capable of interacting with
a diverse array of biological targets.[2][3] This has led to the development of benzoxazole
derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer,
antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

This guide focuses on a specific derivative, 3-(1,3-Benzoxazol-2-yl)aniline, also known as 2-(3-
aminophenyl)benzoxazole. As a bifunctional molecule featuring the benzoxazole core and a
reactive primary amine, it serves not only as a potential therapeutic agent in its own right but
also as a critical building block for the synthesis of more complex molecular architectures. This
document provides a comprehensive technical overview of its chemical structure,
physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a
discussion of its therapeutic potential, tailored for researchers and professionals in drug
discovery and development.

Chemical Identity and Structure

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1331256?utm_src=pdf-interest
https://www.ijrrjournal.com/IJRR_Vol.9_Issue.12_Dec2022/IJRR37.pdf
https://pubmed.ncbi.nlm.nih.gov/34289258/
https://pdf.benchchem.com/165/An_In_depth_Technical_Guide_to_the_Physicochemical_Properties_of_Substituted_Benzoxazoles.pdf
https://www.wisdomlib.org/concept/benzoxazole-derivatives
https://www.researchgate.net/figure/Biological-activities-of-benzoxazole-and-its-derivatives_fig1_343742808
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The foundational step in characterizing any chemical entity is to establish its precise identity. 3-

(1,3-Benzoxazol-2-yl)aniline is an aromatic heterocyclic compound. Its structure consists of a

benzoxazole ring system where the C2 position is substituted with a 3-aminophenyl group.

Identifier Data Source
IUPAC Name 3-(1,3-benzoxazol-2-ylaniline [6]
Not explicitly found, related
CAS Number 74140-10-6 ) )
isomers exist
Molecular Formula C13H10N20 [6]
Molecular Weight 210.24 g/mol [61[7]

Canonical SMILES

C1=CC=C2C(=C1)N=C(02)C3
=CC(=CC=C3)N

[6]

InChl Key

WHVJDKRJPAKQIO-
UHFFFAOYSA-N

[6]

Physicochemical Properties

The therapeutic efficacy of a drug candidate is inextricably linked to its physicochemical

properties, which govern its Absorption, Distribution, Metabolism, Excretion, and Toxicity

(ADMET) profile.[3] Understanding these characteristics is crucial for rational drug design.
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Property

Value

Significance in Drug
Development

XlogP3 (Predicted)

2.7

Indicates moderate lipophilicity,
suggesting a good balance
between aqueous solubility
and membrane permeability,
which is favorable for oral

bioavailability.[6]

Topological Polar Surface Area
(TPSA)

52.05 Az

ATPSA value below 140 A2 is
generally associated with good
cell permeability. This value
suggests the molecule has the
potential for good oral

absorption.[8]

Hydrogen Bond Donors

The primary amine group can
donate a hydrogen bond,
contributing to interactions with
biological targets and

influencing solubility.[8]

Hydrogen Bond Acceptors

The nitrogen and oxygen
atoms in the benzoxazole ring
and the amine nitrogen can
accept hydrogen bonds,
enhancing interactions with

protein targets.[8]

Rotatable Bonds

The low number of rotatable
bonds indicates conformational
rigidity, which can lead to
higher binding affinity and
selectivity for a target, though it

may also reduce solubility.[8]

The absorption and fluorescence characteristics of 2-arylbenzoxazoles are well-documented,

with their long-wavelength absorption bands typically being of a m — 11* nature. The presence
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of the amino group on the phenyl ring is expected to modulate these photophysical properties,
a feature that can be exploited in the development of fluorescent probes.

Synthesis and Mechanistic Rationale

The most prevalent and efficient method for synthesizing 2-arylbenzoxazoles is the
condensation reaction between a 2-aminophenol and a corresponding aromatic carboxylic acid
or aldehyde.[9] The reaction typically requires dehydrating conditions, often facilitated by strong
acids or high temperatures.

Synthesis Workflow Diagram

The following diagram illustrates a typical laboratory workflow for the synthesis of 3-(1,3-
Benzoxazol-2-yl)aniline.
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Caption: General workflow for the synthesis of 3-(1,3-Benzoxazol-2-yl)aniline.
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Detailed Experimental Protocol

This protocol describes the synthesis via condensation using Polyphosphoric Acid (PPA) as
both the catalyst and solvent.

o Rationale: PPA is a highly effective dehydrating agent and a non-oxidizing acid catalyst. It
facilitates the key intramolecular cyclodehydration step by protonating the carbonyl oxygen
of the carboxylic acid, making the carbonyl carbon more electrophilic for the initial
nucleophilic attack by the amino group of 2-aminophenol. It then promotes the subsequent
dehydration to form the oxazole ring.[10]

o Step-by-Step Methodology:

o Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer
and a nitrogen inlet, add 2-aminophenol (1.0 eq) and 3-aminobenzoic acid (1.0 eq).

o Catalyst Addition: Add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the
reactants) to the flask. The PPA acts as the solvent and catalyst.

o Heating: Heat the reaction mixture to 180-200°C under a slow stream of nitrogen gas to
prevent oxidation. Maintain this temperature with vigorous stirring for 4-6 hours. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

o Quenching and Precipitation: After completion, cool the reaction mixture to approximately
80-100°C. Carefully and slowly pour the viscous mixture into a beaker containing a large
volume of ice-cold water with constant stirring. This will hydrolyze the PPA and precipitate

the crude product.

o Neutralization: The resulting aqueous solution will be strongly acidic. Neutralize it by the
slow addition of a concentrated base, such as ammonium hydroxide or sodium hydroxide
solution, until the pH is approximately 7-8. This ensures the amino group is deprotonated
and the product is fully precipitated.

o Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with
water to remove any inorganic salts.
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o Purification: The crude product can be purified by recrystallization from a suitable solvent
system, such as ethanol/water, to yield pure 3-(1,3-Benzoxazol-2-yl)aniline.

o Characterization: Confirm the structure and purity of the final product using standard
analytical techniques such as *H NMR, 3C NMR, Mass Spectrometry, and Melting Point
determination.

Biological Activity and Therapeutic Potential

Benzoxazole derivatives are renowned for their broad biological significance.[1][2] The 2-
arylbenzoxazole scaffold, in particular, has been identified as a core structure in compounds
targeting a range of diseases.

e Anticancer Activity: Many 2-arylbenzoxazoles exhibit potent cytotoxic activity against various
cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[11] Their
mechanisms of action can be diverse, with some derivatives acting as inhibitors of critical
enzymes like topoisomerase 11.[11]

o Antimicrobial Properties: The benzoxazole nucleus is present in compounds with significant
antibacterial and antifungal activity.[12] Some derivatives are thought to exert their effect by
inhibiting enzymes essential for microbial survival, such as DNA gyrase.[5]

» Neurological Applications: Recently, 2-arylbenzoxazoles have been investigated as
antagonists for the adenosine AzA receptor, a key target in the treatment of
neurodegenerative conditions like Parkinson's disease.[13]

e Enzyme Inhibition: The benzoxazole moiety is a versatile scaffold for designing enzyme
inhibitors, with derivatives showing activity against kinases, cyclooxygenase (COX), and 5-
lipoxygenase, highlighting its potential in treating inflammatory diseases.[5][10]

The 3-amino group on the phenyl ring of 3-(1,3-Benzoxazol-2-yl)aniline provides a strategic
point for further chemical modification, allowing it to be used as a scaffold to develop libraries of
more complex compounds with potentially enhanced potency and selectivity.

Potential Therapeutic Pathways
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The diagram below illustrates the diverse therapeutic pathways potentially influenced by
compounds derived from the 2-arylbenzoxazole scaffold.
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Caption: Potential biological targets and outcomes for the benzoxazole scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(1,3-Benzoxazol-2-yl)aniline should be
consulted, data from analogous compounds like 2-phenylbenzoxazole and its derivatives
provide general safety guidance.

o Hazard Classification: This class of compounds is often considered hazardous. Typical GHS
classifications include Skin Irritation (Category 2), Serious Eye Irritation (Category 2), and
Specific Target Organ Toxicity - Single Exposure (Category 3), primarily affecting the
respiratory system.[14][15] Some analogs are also classified as harmful if swallowed.[16]

« Precautionary Measures:

o Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.
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o Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses
with side shields or goggles, and a lab coat. For powdered forms, a dust mask (e.g., N95)
is recommended.

o Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin
thoroughly after handling. Avoid contact with skin and eyes.[14]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

3-(1,3-Benzoxazol-2-yl)aniline is a scientifically significant molecule that embodies the
therapeutic potential of the benzoxazole class. Its well-defined structure, favorable
physicochemical properties, and accessible synthesis make it a valuable compound for further
investigation. Its primary amine handle offers a gateway for synthetic elaboration, positioning it
as an important intermediate for building novel drug candidates. The extensive biological
activities associated with the 2-arylbenzoxazole core underscore the potential of this compound
and its future derivatives in addressing a wide range of diseases, from cancer to
neurodegenerative disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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